

# BFH772: A Technical Guide to its Kinase Selectivity Profile

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## Compound of Interest

Compound Name: BFH772

Cat. No.: B1666941

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## Introduction

**BFH772** is a potent, orally available small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.<sup>[1][2]</sup> Its efficacy in inhibiting VEGFR2-mediated signaling pathways has positioned it as a compound of interest in research areas dependent on angiogenesis, such as oncology and inflammatory diseases. This technical guide provides a detailed overview of the kinase selectivity profile of **BFH772**, based on currently available data. It includes quantitative inhibition data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

## Kinase Selectivity Profile of BFH772

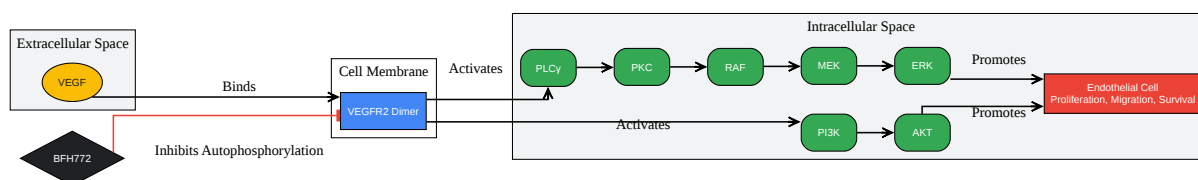
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **BFH772** has been profiled against a panel of kinases to determine its inhibitory activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for **BFH772** against various kinases.

Kinase Target	IC50 (nM)	Cell Line/Assay Condition
Primary Target		
VEGFR2	3	HUVEC cells[1][2]
VEGFR2	4.6 ± 0.6	CHO cells
Secondary Targets		
B-RAF	> 120 (at least 40-fold lower potency than VEGFR2)	
RET	30 - 160 (ligand-induced autophosphorylation)	
TIE-2	> 120 (at least 40-fold lower potency than VEGFR2)	
PDGFR	30 - 160 (ligand-induced autophosphorylation)	
KIT	30 - 160 (ligand-induced autophosphorylation)	
Kinases with Low to No Activity		
EGFR	> 500	
ERBB2	> 500	
INS-R	> 500	
IGF-1R	> 500	
BCR-ABL	> 500	
c-KIT	> 2000	
Other tyrosine- and serine/threonine-specific protein kinases	> 10,000	

Table 1: Summary of **BFH772** Kinase Inhibition Data. This table presents the IC<sub>50</sub> values of **BFH772** against its primary target, VEGFR2, as well as other kinases it has been tested against. Data indicates high potency and selectivity for VEGFR2.

## Signaling Pathways

**BFH772** primarily exerts its effects by inhibiting the VEGFR2 signaling pathway, which is crucial for angiogenesis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.



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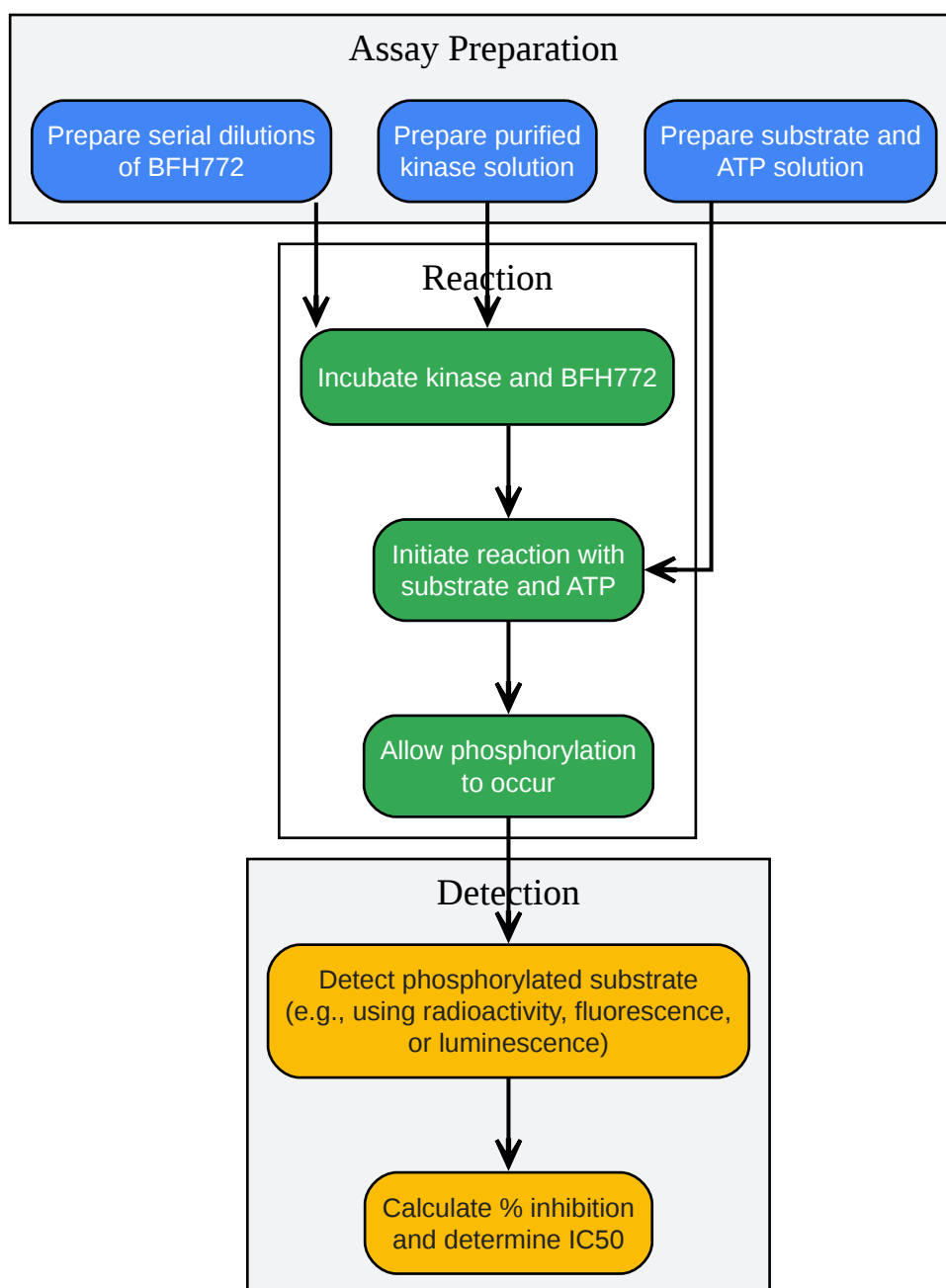
Caption: VEGFR2 Signaling Pathway Inhibition by **BFH772**.

## Experimental Protocols

The following sections detail the methodologies used to generate the kinase selectivity and cellular activity data for **BFH772**.

## Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. While the specific format for generating all the IC<sub>50</sub> values for **BFH772** is not publicly detailed, a general workflow for such an assay is described below.



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Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

A common method for determining kinase activity is a radiometric assay that measures the incorporation of radiolabeled phosphate from [ $\gamma$ -<sup>33</sup>P]ATP into a substrate. Alternatively, non-radioactive methods such as fluorescence polarization or luminescence-based assays (e.g.,

ADP-Glo) can be used to detect either the phosphorylated product or the amount of ADP produced.

Typical Protocol Outline:

- **Compound Preparation:** **BFH772** is serially diluted in an appropriate buffer, typically containing DMSO.
- **Reaction Setup:** The kinase, a specific substrate (peptide or protein), and the inhibitor are combined in a microplate well.
- **Reaction Initiation:** The reaction is started by the addition of ATP (often at its  $K_m$  concentration for the specific kinase).
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature.
- **Detection:** The amount of phosphorylated substrate is quantified.
- **Data Analysis:** The percentage of inhibition at each inhibitor concentration is calculated relative to a control (DMSO vehicle), and the  $IC_{50}$  value is determined by fitting the data to a dose-response curve.

## Cellular Proliferation Assay (BrdU Incorporation)

To assess the effect of **BFH772** on endothelial cell proliferation, a Bromodeoxyuridine (BrdU) incorporation assay is utilized. This assay measures DNA synthesis, which is a hallmark of cell proliferation.

Protocol used for HUVEC cells:

- **Cell Seeding:** Subconfluent Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in a basal medium containing 1.5% Fetal Calf Serum (FCS).
- **Treatment:** Cells are treated with a constant concentration of a pro-proliferative stimulus such as VEGF (10 ng/mL) or bFGF (0.5 ng/mL) in the presence of varying concentrations of **BFH772**.

- BrdU Labeling: After 24 hours of incubation, a BrdU labeling solution is added to the wells.
- Incubation: The cells are incubated for an additional 24 hours to allow for the incorporation of BrdU into newly synthesized DNA.
- Detection: The cells are fixed, and the incorporated BrdU is detected using a peroxidase-labeled anti-BrdU antibody. The signal is then measured spectrophotometrically at 450 nm.

## Conclusion

The available data demonstrates that **BFH772** is a potent and highly selective inhibitor of VEGFR2. Its inhibitory activity against other kinases such as B-RAF, RET, TIE-2, PDGFR, and KIT is significantly lower, and it shows minimal to no activity against a range of other tested kinases at high concentrations. This selectivity profile suggests that **BFH772** is a valuable tool for studying the biological roles of VEGFR2 and holds potential for therapeutic applications where the inhibition of angiogenesis is desired. Further comprehensive kinome scanning would provide a more complete picture of its selectivity and potential off-target effects.

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## References

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